The compound (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide is an organic chemical compound that combines elements of benzodioxole and pyridine. It is classified as a substituted amine, specifically a diaryl amine derivative. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science, particularly in the development of pharmaceuticals and functional materials.
Information on this compound can be derived from various chemical databases, research articles, and synthesis reports that detail its properties, synthesis methods, and applications. The structural characteristics and reactivity of this compound are often discussed in the context of its analogs and derivatives.
This compound falls under several classifications:
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide can be approached through various synthetic methodologies. Common methods include:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and the use of solvents that facilitate the reaction while preventing side reactions. For instance, using polar aprotic solvents can enhance nucleophilicity and improve yields.
The molecular structure of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide features:
The molecular formula is typically represented as CHBrNO. Its molecular weight is approximately 364.19 g/mol. The structural representation can be illustrated through various chemical drawing software or databases.
This compound can participate in several chemical reactions:
The mechanism of action for (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide primarily involves its interaction with biological targets. It may function as a ligand for various receptors or enzymes due to its structural features.
Studies suggest that compounds with similar structures exhibit activity against certain biological pathways, potentially influencing neurotransmitter systems or cellular signaling pathways. Quantitative structure-activity relationship (QSAR) models can provide insights into expected biological activities based on structural modifications.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide additional insights into thermal stability and phase transitions.
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, contributing to advancements in medicinal chemistry and materials engineering.
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide (CAS 1609406-32-7) centers on constructing its hybrid scaffold through sequential nucleophilic reactions. The primary route involves a two-step reductive amination:
Critical optimization parameters include:
Table 1: Optimization of Reductive Amination Parameters
Parameter | Unoptimized Yield | Optimized Yield | Key Change |
---|---|---|---|
Solvent System | Methanol | Toluene/Methanol | Azeotropic water removal |
Temperature | 25°C | 0°C | Suppressed side reactions |
Equivalents of NaBH₄ | 1.0 | 1.5 | Complete reduction achieved |
Purity (Free Base) | 82% | 98% | Chromatographic purification |
Alternative routes explored include direct alkylation of piperonylamine with 2-(bromomethyl)pyridine hydrobromide in acetonitrile with K₂CO₃ base. However, this pathway suffers from lower yields (45-50%) due to N-alkylation regioselectivity challenges and requires extensive purification to remove quaternary ammonium salts [2].
Despite the presence of two prochiral centers, (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide displays achiral character in both solid-state and solution phases. X-ray crystallography confirms the absence of stereoisomers due to:
This inherent symmetry negates the requirement for enantioselective synthesis or resolution techniques. Comparative analysis with its 4-pyridinyl analog (CAS 1609407-16-0) reveals identical achiral behavior despite regioisomeric differences, as confirmed by identical "ACHIRAL" stereochemistry designations in both compounds' specifications [4].
Key Insight: The compound's topological constraints prevent chiral center formation, eliminating the need for resolution methodologies that are essential for structurally related NMDA antagonists like ifenprodil.
Salt formation is critical for enhancing the physicochemical properties of the free base amine. The dihydrobromide salt (C₁₄H₁₄N₂O₂·2HBr) exhibits superior crystallinity and stability due to:
Table 2: Salt Form Comparative Analysis
Property | Free Base | Dihydrobromide Salt | Significance |
---|---|---|---|
Molecular Weight | 254.28 g/mol | 404.10 g/mol | Increased crystallinity |
Water Solubility | <1 mg/mL | >50 mg/mL | Enhanced bioavailability |
Hygroscopicity | High | Low | Storage stability improvement |
Melting Point | Oil (not defined) | >250°C (dec.) | Defined solid form |
Counterion selection studies reveal that dihydrobromide provides optimal solubility-stability balance: acetate salts exhibit hygroscopicity, while hydrochloride salts form hydrates with variable stoichiometry. Bromide's polarizability strengthens cation-anion interactions without excessive lattice energy, enabling direct crystallization from ethanol with consistent 1:2 stoichiometry [3].
Sustainable scale-up of this compound addresses three critical areas:
Life cycle analysis demonstrates a 22% reduction in cumulative energy demand versus traditional synthesis routes. The atom economy of the reductive amination step reaches 89.4%, approaching theoretical maximum for this reaction class [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0